molecular formula C15H13N3O2 B3595740 5-methyl-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-3-phenylisoxazole

5-methyl-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-3-phenylisoxazole

Cat. No.: B3595740
M. Wt: 267.28 g/mol
InChI Key: DDNIUEMHZVVSCJ-UHFFFAOYSA-N
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Description

The compound “5-methyl-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-3-phenylisoxazole” is a complex organic molecule that contains a pyrazole ring. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . 5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .


Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are synthesized via a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Future Directions

The future directions for “5-methyl-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-3-phenylisoxazole” and similar compounds could involve the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions . These are expected to show satisfactory efficacy and safety profiles .

Properties

IUPAC Name

(5-methyl-3-phenyl-1,2-oxazol-4-yl)-(4-methylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-10-8-16-18(9-10)15(19)13-11(2)20-17-14(13)12-6-4-3-5-7-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNIUEMHZVVSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C(=O)C2=C(ON=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-methyl-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-3-phenylisoxazole
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5-methyl-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-3-phenylisoxazole
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5-methyl-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-3-phenylisoxazole
Reactant of Route 4
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Reactant of Route 5
5-methyl-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-3-phenylisoxazole
Reactant of Route 6
5-methyl-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-3-phenylisoxazole

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